1,3-Dimethylanthracene
Overview
Description
1,3-Dimethylanthracene (DMA) is an organic compound that belongs to the group of polycyclic aromatic hydrocarbons (PAHs). It is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as benzene, toluene, and chloroform. DMA has been widely used in scientific research due to its unique properties and applications.
Scientific Research Applications
Photoluminescence and Excimer Emission
1,3-Dimethylanthracene shows unique behavior in specific environments. For instance, when combined with gamma-cyclodextrin in aqueous solution, it forms a dimer and emits excimer-like fluorescence. This phenomenon is significant in understanding molecular interactions in nanocavities (Sato et al., 2006).
Crystal Structure and Synthesis
The synthesis and crystal structure of 1,3-Dimethylanthracene derivatives have been explored. For example, 2,6-dimethylanthracene and its pseudo-triptycene derivatives exhibit distinct crystal structures and show varying photoluminescence properties due to their molecular configurations (Gong et al., 2010).
Lattice Dynamics
Research into the lattice dynamics of dipolarly disordered 1,3-Dimethylanthracene crystals offers insights into the behavior of molecular structures under different conditions. These studies focus on phonon density and dynamics, contributing to the broader understanding of molecular physics (Dörr et al., 1998).
Antitumor Potential
1,3-Dimethylanthracene derivatives have shown potential in antitumor applications. Certain emodin anthraquinone derivatives demonstrate significant inhibition of tumor cell proliferation, suggesting a route for future cancer treatments (Li et al., 2020).
Fullerene Chemistry
The compound plays a role in fullerene chemistry. For example, the (e,e,e)-tris-adduct of C60 and 9,10-dimethylanthracene, obtained from [4+2]-cycloaddition, showcases its importance in this field (Duarte-Ruiz et al., 2008).
Intramolecular Encounters
Time-resolved studies of intramolecular fluorescence quenching in 1,3-Dimethylanthracene derivatives provide valuable information about the rates of intramolecular collisions, which is crucial for understanding chemical reaction dynamics (Nairn et al., 1978).
properties
IUPAC Name |
1,3-dimethylanthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14/c1-11-7-12(2)16-10-14-6-4-3-5-13(14)9-15(16)8-11/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGZWANKCCQIBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC=CC=C3C=C2C(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403869 | |
Record name | 1,3-Dimethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethylanthracene | |
CAS RN |
610-46-8 | |
Record name | 1,3-Dimethylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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